molecular formula C35H42N2O8S2 B613764 Sulfo-Cy7-acid CAS No. 943298-08-6

Sulfo-Cy7-acid

Cat. No.: B613764
CAS No.: 943298-08-6
M. Wt: 682.8 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cy7-acid, also known as sulfo-Cyanine7 carboxylic acid, is a water-soluble near-infrared fluorescent dye. It belongs to the heptamethine cyanine dye family, which is characterized by a polymethine chain connecting two nitrogen atoms. This compound is widely used in biological imaging due to its high molar extinction coefficient, excellent photostability, and low background fluorescence in the near-infrared region .

Mechanism of Action

Target of Action

Sulfo-Cy7-acid, also known as Cy7, is primarily used as a fluorescence labeling agent . Its primary targets are biomolecules such as proteins, antibodies, peptides, and oligonucleotides . These biomolecules play crucial roles in various biological processes, and labeling them with Cy7 allows for their detection and tracking.

Mode of Action

Cy7 interacts with its targets through a process known as fluorescent labeling . This involves the covalent attachment of the Cy7 dye to the biomolecule of interest. The dye can then be excited by specific wavelengths of light, and it emits light at a different wavelength. This emitted light can be detected and used to track the biomolecule .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cy7 would largely depend on the properties of the biomolecule it is attached toInstead, it is covalently attached to a biomolecule and then follows the same pharmacokinetic profile as that biomolecule .

Result of Action

The primary result of Cy7’s action is the fluorescent labeling of target biomolecules . This allows for the visualization and tracking of these biomolecules under specific wavelengths of light.

Action Environment

The action, efficacy, and stability of Cy7 can be influenced by various environmental factors. For instance, the fluorescence of Cy7 is dependent on the pH and temperature of the environment . Furthermore, the presence of other molecules can also affect the fluorescence. For example, the presence of certain ions or other fluorescent molecules can cause quenching or enhancement of fluorescence . Therefore, careful control of the experimental conditions is necessary when using Cy7 for fluorescent labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy7-acid is synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically starts with the preparation of intermediate compounds, such as indolenine derivatives, which are then linked together through a polymethine bridge. The final product is obtained by introducing sulfonic acid groups to enhance water solubility .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as column chromatography and recrystallization to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy7-acid undergoes various chemical reactions, including:

    Substitution Reactions:

    Conjugation Reactions: The dye can be conjugated to biomolecules like proteins, antibodies, and nucleic acids through amide bond formation

Common Reagents and Conditions

    Reagents: Common reagents include N-hydroxysuccinimide (NHS), carbodiimides, and azides.

    Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the dye and the biomolecules

Major Products

The major products formed from these reactions are conjugates of this compound with various biomolecules, which are used for imaging and diagnostic applications .

Scientific Research Applications

Sulfo-Cy7-acid has a wide range of applications in scientific research, including:

    Biological Imaging: Used for in vivo imaging of small animals due to its near-infrared fluorescence, which allows deep tissue penetration and low background fluorescence

    Fluorescence Resonance Energy Transfer (FRET): Utilized in FRET assays to study molecular interactions and conformational changes in proteins and nucleic acids.

    Diagnostic Imaging: Employed in diagnostic imaging techniques to detect and monitor diseases such as cancer.

    Drug Delivery: Conjugated to drug molecules to track their distribution and accumulation in the body.

Comparison with Similar Compounds

Similar Compounds

    Cy3: A cyanine dye with shorter wavelength absorption and emission peaks, used for labeling nucleic acids and proteins.

    Cy5: Another cyanine dye with properties similar to Cy3 but with longer wavelength absorption and emission peaks.

    Cy5.5: A derivative of Cy5 with slightly longer wavelength properties.

Uniqueness

Sulfo-Cy7-acid is unique due to its near-infrared fluorescence, which allows for deeper tissue imaging and lower background fluorescence compared to other cyanine dyes. Its high water solubility and photostability make it particularly suitable for in vivo imaging applications .

Properties

IUPAC Name

2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWUESRDTYLNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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